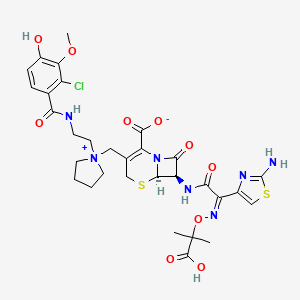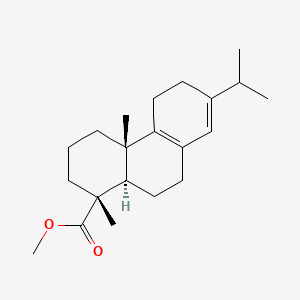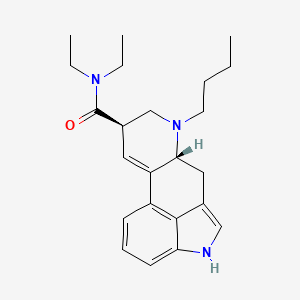
2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- is a heterocyclic compound that belongs to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinoxalinone core with a benzyl group and a dimethylamino propyl side chain, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid, followed by further functionalization to introduce the benzyl and dimethylamino propyl groups. One common method involves the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst to form the quinoxalinone core. Subsequent alkylation with 3-(dimethylamino)propyl chloride introduces the dimethylamino propyl side chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinones.
Substitution: The benzyl and dimethylamino propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce dihydroquinoxalinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Research has indicated its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the benzyl and dimethylamino propyl groups.
Dihydroquinoxalinone: A reduced form of quinoxalinone with different chemical properties.
Benzylquinoxaline: A compound with a benzyl group attached to the quinoxaline core but without the dimethylamino propyl side chain.
Uniqueness
2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- is unique due to the presence of both the benzyl and dimethylamino propyl groups, which may enhance its biological activity and specificity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development .
特性
CAS番号 |
117928-83-3 |
|---|---|
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC名 |
3-benzyl-1-[3-(dimethylamino)propyl]quinoxalin-2-one |
InChI |
InChI=1S/C20H23N3O/c1-22(2)13-8-14-23-19-12-7-6-11-17(19)21-18(20(23)24)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 |
InChIキー |
YBKLKPCEEQYCSQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)




![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)


![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)

